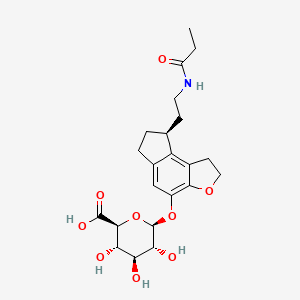
4-Hydroxy Ramelteon beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Ramelteon beta-D-Glucuronide is a metabolite of Ramelteon, a potent and selective agonist at melatonin MT1 and MT2 receptors. This compound is primarily used in proteomics research and is known for its role in the metabolism of Ramelteon, a medication used to treat insomnia .
Preparation Methods
The preparation of 4-Hydroxy Ramelteon beta-D-Glucuronide involves the glucuronidation of 4-Hydroxy Ramelteon. This process typically occurs in the liver, where enzymes catalyze the conjugation of glucuronic acid to 4-Hydroxy Ramelteon, resulting in the formation of the beta-D-Glucuronide derivative
Chemical Reactions Analysis
4-Hydroxy Ramelteon beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Scientific Research Applications
4-Hydroxy Ramelteon beta-D-Glucuronide is used in various scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of glucuronidation processes.
Biology: It is used to investigate the metabolic pathways of Ramelteon and its effects on biological systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Ramelteon, aiding in the development of better therapeutic agents for insomnia.
Mechanism of Action
The mechanism of action of 4-Hydroxy Ramelteon beta-D-Glucuronide involves its role as a metabolite of Ramelteon. Ramelteon mimics melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. By binding to melatonin MT1 and MT2 receptors in the brain’s suprachiasmatic nucleus, Ramelteon helps regulate circadian rhythms and promote sleep. The glucuronidation of 4-Hydroxy Ramelteon to form the beta-D-Glucuronide derivative facilitates its excretion from the body .
Comparison with Similar Compounds
4-Hydroxy Ramelteon beta-D-Glucuronide can be compared with other similar compounds, such as:
4-Hydroxy Ramelteon: The parent compound, which undergoes glucuronidation to form the beta-D-Glucuronide derivative.
Ramelteon: The original drug, which is metabolized to form 4-Hydroxy Ramelteon and its glucuronide derivative.
These comparisons highlight the unique role of this compound as a metabolite that aids in the excretion of Ramelteon and contributes to its overall pharmacokinetic profile.
Properties
Molecular Formula |
C22H29NO9 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8S)-8-[2-(propanoylamino)ethyl]-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-2-14(24)23-7-5-10-3-4-11-9-13(19-12(15(10)11)6-8-30-19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h9-10,16-18,20,22,25-27H,2-8H2,1H3,(H,23,24)(H,28,29)/t10-,16-,17-,18+,20-,22+/m0/s1 |
InChI Key |
JZXYMHQWDSDNPN-JKQJZOLFSA-N |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


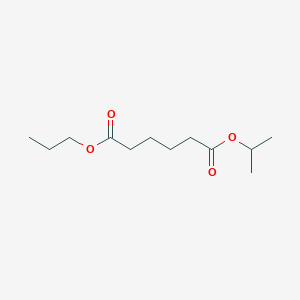
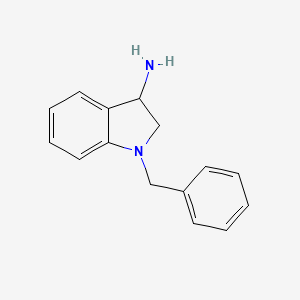
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

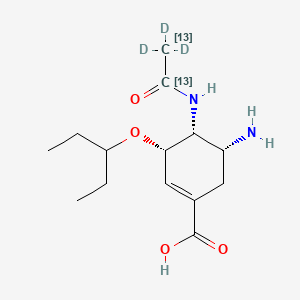
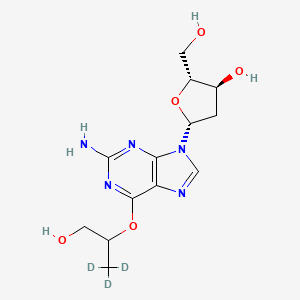

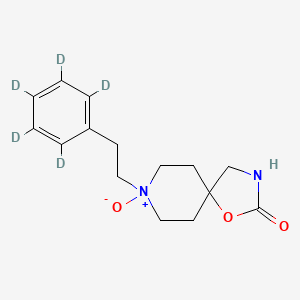
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
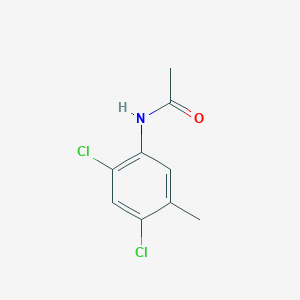
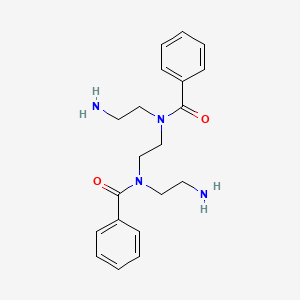
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
